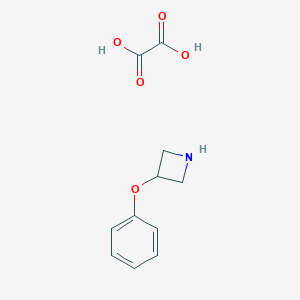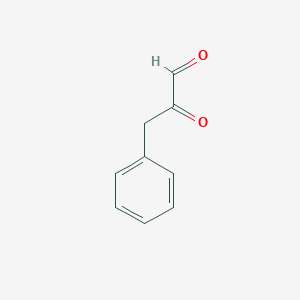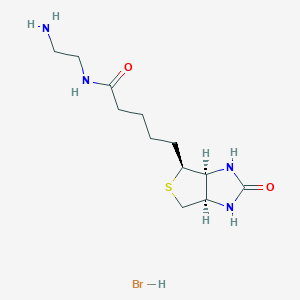
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide, also known as N-(2-hydroxyethyl)-p-aminophenylacetamide, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a derivative of acetaminophen, which is a widely used over-the-counter pain reliever. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in
作用機序
The mechanism of action of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a reduction in inflammation and pain.
生化学的および生理学的効果
Studies have shown that N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, which makes it a safe compound to work with. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine the efficacy of this compound in the treatment of neurodegenerative diseases. Additionally, research is needed to explore the potential use of this compound in the treatment of other inflammatory and pain-related disorders. Finally, studies are needed to optimize the synthesis method of this compound to improve its solubility and increase its availability for research purposes.
Conclusion:
In conclusion, N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is a promising compound that has been studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties, as well as its potential neuroprotective effects, make it a promising candidate for the treatment of various disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
合成法
The synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide involves the reaction of p-aminophenylacetic acid with ethylene oxide in the presence of sodium hydroxide. This reaction results in the formation of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-hydroxyethyl)-p-aminophenylacetamide, which is then treated with hydrochloric acid to obtain the final product.
科学的研究の応用
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, which makes it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-5-6-12-10(14)7-8-1-3-9(13)4-2-8/h1-4,13H,5-7,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQUCXNOHVNHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

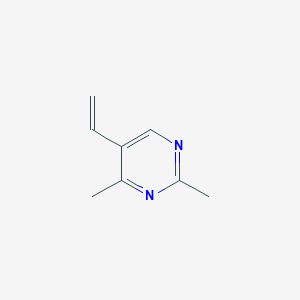
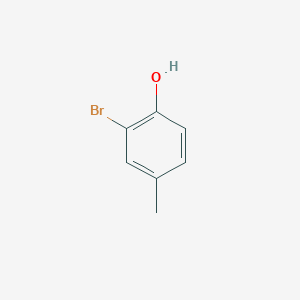
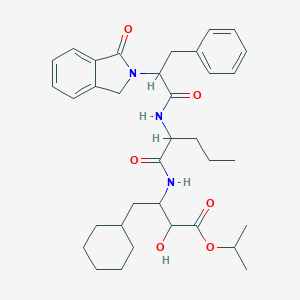
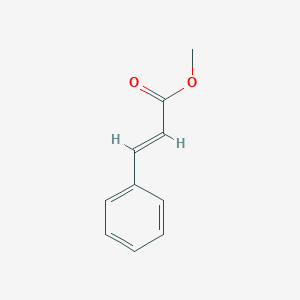
![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)
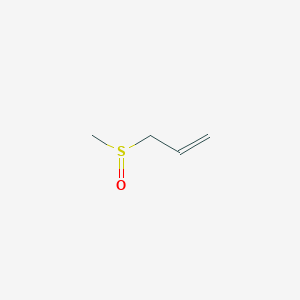
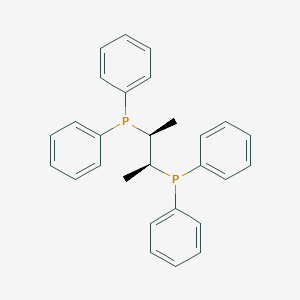
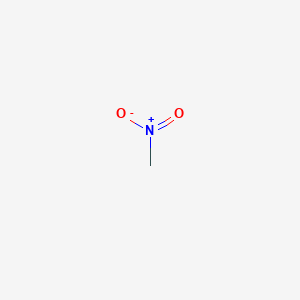
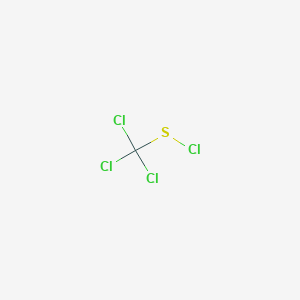
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)

